N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)cyclohexanecarboxamide is a complex organic compound with a unique structure that combines a benzimidazole ring with a tetrahydropyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives and tetrahydropyrazine intermediates. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
Scientific Research Applications
N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: This compound is being investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)cyclohexanecarboxamide can be compared with other similar compounds, such as:
N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a cyclohexanecarboxamide group.
N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-methylbenzamide: This compound features a methylbenzamide group, which may confer different properties compared to the cyclohexanecarboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C24H28N4O |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-(2-benzyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C24H28N4O/c29-24(19-9-5-2-6-10-19)25-20-11-12-22-21(15-20)26-23-17-27(13-14-28(22)23)16-18-7-3-1-4-8-18/h1,3-4,7-8,11-12,15,19H,2,5-6,9-10,13-14,16-17H2,(H,25,29) |
InChI Key |
BYOWETYAQMZHLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N4CCN(CC4=N3)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.